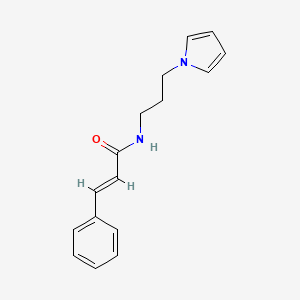
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 3,3-dimethyloxan-4-ylmethanamine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride can be compared with other similar compounds such as:
(3,3-Dimethyloxan-4-yl)methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
(3,3-Dimethyloxan-4-yl)methanone: This compound contains a carbonyl group, which significantly alters its chemical behavior compared to the amine derivative.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications .
Propriétés
IUPAC Name |
(3,3-dimethyloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)6-10-4-3-7(8)5-9;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUUJOBQVWQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2769392.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)



![5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2769411.png)
